molecular formula C6H10ClNO2 B3236811 4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride CAS No. 1376003-60-9

4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

Cat. No.: B3236811
CAS No.: 1376003-60-9
M. Wt: 163.6 g/mol
InChI Key: JYDJHYGBXSCMJL-UHFFFAOYSA-N
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Description

4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride (CAS: 61865-62-1) is a cyclopentene-based amino acid derivative with a molecular formula of C₆H₉NO₂·HCl and a molecular weight of 163.602 g/mol . It features a five-membered unsaturated ring system with an amino (-NH₂) and carboxylic acid (-COOH) group, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research as a chiral building block or intermediate, though specific biological activities remain underexplored in the provided literature .

Properties

IUPAC Name

4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJHYGBXSCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride typically involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme. This process yields enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene derivatives . The reaction conditions often include specific temperatures and pH levels to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale enzymatic hydrolysis processes, which are designed to be efficient and scalable. These methods ensure the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted cyclopentene compounds .

Scientific Research Applications

Synthesis and Optical Resolution

The synthesis of ACPH has been the subject of several studies, particularly regarding its optical resolution. A notable method involves the use of optically active resolving agents to separate the compound into its enantiomers. The resolution process typically employs D-tartaric acid as a resolving agent, leading to the formation of diastereomer salts that can be purified to yield optically active forms of ACPH .

Table 1: Synthesis Overview

StepDescription
1Starting material: 2-azabicyclo[2.2.1]hept-5-en-3-one
2Optical resolution using D-tartaric acid
3Hydrolysis to yield optically active ACPH
4Further reactions (esterification, acetylation) for derivative synthesis

ACPH has shown promising biological activities, particularly in the context of antiviral research. It has been investigated for its potential as a precursor in the synthesis of carbovir, an antiviral agent effective against HIV. The ability of ACPH to inhibit viral replication makes it a candidate for further development in antiviral therapies .

Case Study: Antiviral Properties

  • Objective: Evaluate the efficacy of ACPH derivatives against HIV.
  • Methodology: Synthesis of various derivatives followed by biological assays to assess antiviral activity.
  • Findings: Some derivatives demonstrated significant inhibition of HIV replication in vitro, suggesting potential therapeutic applications .

Biochemical Applications

In biochemical research, ACPH is utilized as a non-ionic organic buffering agent in cell culture systems. It helps maintain pH stability within the range of 6 to 8.5, which is crucial for various biological processes . This application underscores its importance in laboratory settings where precise pH control is necessary.

Table 2: Biochemical Properties

PropertyValue
pH Range6 - 8.5
Buffering CapacityNon-ionic
ApplicationCell culture

Mechanism of Action

The mechanism of action of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal activity and signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentene-Based Analogues

a) Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride
  • Structure : Methyl ester derivative of the target compound.
  • Molecular Formula: C₇H₁₁NO₂·HCl (vs. C₆H₉NO₂·HCl for the parent compound) .
  • Used in asymmetric synthesis due to its chiral centers .
b) trans-4-Aminocyclopent-2-enecarboxylic Acid
  • Structure : Stereoisomer with (1R,4R) configuration (vs. (1S,4R) in the target compound).
  • Lacks hydrochloride salt, which may reduce aqueous solubility compared to the target compound .

Ring-Size Variants

a) 1-Aminocyclopropane-1-carboxylic Acid
  • Structure : Three-membered cyclopropane ring with -NH₂ and -COOH groups.
  • Applications : Acts as an ethylene precursor in plant biochemistry, unlike the cyclopentene derivative .
  • Key Differences: Smaller ring size increases ring strain, enhancing reactivity. No reported use as a hydrochloride salt in biological systems .
b) Berberine Hydrochloride
  • Structure: Complex benzodioxoloquinoline alkaloid with a hydrochloride salt.
  • Applications : Used in traditional medicine for antimicrobial and anti-inflammatory properties .
  • Key Differences :
    • Larger, polycyclic structure vs. simple cyclopentene backbone.
    • Clinically validated bioactivity, unlike the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-Aminocyclopent-2-ene-1-carboxylic Acid HCl 61865-62-1 C₆H₉NO₂·HCl 163.602 Chiral cyclopentene, pharmaceutical intermediate
Methyl (1S,4R)-4-Amino-cyclopent-2-ene-1-carboxylate HCl 138923-03-2 C₇H₁₁NO₂·HCl 185.63 Ester derivative, enhanced lipophilicity
trans-4-Aminocyclopent-2-enecarboxylic Acid 102579-71-5 C₆H₉NO₂ 127.06 Trans stereochemistry, free base form
1-Aminocyclopropane-1-carboxylic Acid Not provided C₄H₇NO₂ 101.10 Cyclopropane ring, plant ethylene precursor

Biological Activity

4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride, often referred to as (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique cyclopentene structure and potential biological activities. This article examines its biological activity, including neuroprotective effects, antimicrobial properties, and enzyme interactions, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center, which influences its biological activity. Its structure can be represented as follows:

 1S 4R 4 Aminocyclopent 2 ene 1 carboxylic acid hydrochloride\text{ 1S 4R 4 Aminocyclopent 2 ene 1 carboxylic acid hydrochloride}

The presence of an amine and a carboxylic acid group suggests potential interactions with various biological molecules.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Its structural similarity to neurotransmitters suggests it could modulate neurotransmitter pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specifically, it may influence glutamate signaling, which is crucial for learning and memory processes .

Enzyme Inhibition

The compound may interact with specific enzymes, influencing metabolic pathways. Its potential role as an enzyme inhibitor could be explored further in drug development contexts .

The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized to interact with neurotransmitter receptors in the central nervous system, thereby influencing neuronal signaling and activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be useful. The following table summarizes key features and activities of similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
L-glutamic acidAmino acid with carboxyl groupsNeurotransmitterNaturally occurring amino acid
2-amino-3-methylbutanoic acidBranched-chain amino acidAntimicrobialUnique branched structure
(S)-3-amino-1-hydroxybutanoic acidHydroxy group additionNeuroprotectiveHydroxy group enhances solubility
5-amino-2-pyridinecarboxylic acidPyridine ring inclusionAntimicrobialHeterocyclic structure

The unique cyclopentene framework of this compound differentiates it from these compounds, potentially leading to distinct biological activities.

Case Studies and Research Findings

Several studies have explored the implications of compounds similar to this compound in various therapeutic contexts:

  • Neurodegenerative Disease Models : Research has indicated that compounds with similar structures can mitigate neurodegeneration in animal models by modulating glutamate receptors .
  • Antimicrobial Efficacy : Studies have reported that structurally analogous compounds exhibit significant antibacterial activity against common pathogens, suggesting a potential pathway for developing new antibiotics .
  • Enzymatic Interactions : Investigations into enzyme inhibition have shown that related compounds can effectively inhibit key metabolic enzymes involved in disease progression .

Q & A

Q. Why do some studies report conflicting bioactivity data for this compound?

  • Variations arise from:
  • Salt Form : Hydrochloride vs. free base (e.g., solubility differences affect IC₅₀).
  • Assay Conditions : pH, temperature, and cell type (HEK293 vs. neuronal cultures).
  • Stereochemical Purity : Contamination with (1R,4S)-isomer reduces potency .
  • Resolve by cross-referencing synthesis protocols and validating with orthogonal assays (e.g., electrophysiology and calcium imaging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Reactant of Route 2
4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.